molecular formula C13H10BrClO3S B14845204 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride

3-(Benzyloxy)-5-bromobenzenesulfonyl chloride

Cat. No.: B14845204
M. Wt: 361.64 g/mol
InChI Key: WRRYIOFQXQJIPQ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromobenzenesulfonyl chloride is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride typically involves the following steps:

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the brominated benzene derivative in the presence of a base such as sodium hydroxide (NaOH).

    Sulfonyl Chloride Formation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the benzyloxy-bromobenzene derivative with chlorosulfonic acid (HSO3Cl) under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives. Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding benzene derivative.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups in the presence of a palladium catalyst and a boronic acid reagent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., NaOH) or an acid catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under mild conditions.

Major Products:

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Aryl or Vinyl Derivatives: Formed from coupling reactions.

Scientific Research Applications

3-(Benzyloxy)-5-bromobenzenesulfonyl chloride has diverse applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.

    Material Science: Employed in the synthesis of advanced materials, including polymers and resins, due to its ability to introduce functional groups that enhance material properties.

    Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. The benzyloxy group can also participate in various reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

    3-(Benzyloxy)-4-bromobenzenesulfonyl chloride: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.

    3-(Benzyloxy)-5-chlorobenzenesulfonyl chloride:

    3-(Benzyloxy)-5-fluorobenzenesulfonyl chloride: Contains a fluorine atom, which can influence the compound’s stability and reactivity.

Uniqueness: 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride is unique due to the specific positioning of the benzyloxy, bromine, and sulfonyl chloride groups on the benzene ring. This unique arrangement imparts distinct reactivity patterns and makes the compound valuable in various synthetic applications, particularly in the formation of sulfonamide and sulfonate ester derivatives.

Properties

Molecular Formula

C13H10BrClO3S

Molecular Weight

361.64 g/mol

IUPAC Name

3-bromo-5-phenylmethoxybenzenesulfonyl chloride

InChI

InChI=1S/C13H10BrClO3S/c14-11-6-12(8-13(7-11)19(15,16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

WRRYIOFQXQJIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)S(=O)(=O)Cl

Origin of Product

United States

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